molecular formula C10H11ClN2O2 B2591559 2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride CAS No. 2460755-34-2

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2591559
CAS No.: 2460755-34-2
M. Wt: 226.66
InChI Key: VDJZQVFLTZDCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with methyl groups at positions 2 and 8 and a carboxylic acid group at position 6, forming a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, making it suitable for drug formulation.

Properties

IUPAC Name

2,8-dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-6-3-8(10(13)14)5-12-4-7(2)11-9(6)12;/h3-5H,1-2H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDJZQVFLTZDCQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2,6-dimethylpyridine with glyoxal, followed by cyclization and subsequent functionalization to introduce the carboxylic acid group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group at position 6 undergoes esterification under acid-catalyzed conditions. For example, reaction with methanol in the presence of HCl produces the corresponding methyl ester:

C9H9N3O2HCl+CH3OHHClC10H11N3O2HCl+H2O\text{C}_9\text{H}_9\text{N}_3\text{O}_2\cdot\text{HCl} + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2\cdot\text{HCl} + \text{H}_2\text{O}

This intermediate is critical for further derivatization, such as amide synthesis .

Amide Formation

The acid chloride derivative (generated via thionyl chloride) reacts with primary or secondary amines to form carboxamides. For instance, treatment with isopropylamine yields:

C9H9N3O2HCl+SOCl2C9H8ClN3ONH(CH2CH3)2C12H16N4OHCl\text{C}_9\text{H}_9\text{N}_3\text{O}_2\cdot\text{HCl} + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_8\text{ClN}_3\text{O} \xrightarrow{\text{NH(CH}_2\text{CH}_3)_2} \text{C}_{12}\text{H}_{16}\text{N}_4\text{O}\cdot\text{HCl}

Such amides are explored for antitubercular and anticancer applications .

Reduction of the Carboxylic Acid Group

The carboxylic acid can be reduced to a primary alcohol via a two-step process:

  • Esterification : Conversion to methyl ester using methanol/H+^+.

  • Reduction : Treatment with lithium aluminum hydride (LiAlH4_4) yields the alcohol:

C10H11N3O2LiAlH4C10H13N3O\text{C}_{10}\text{H}_{11}\text{N}_3\text{O}_2 \xrightarrow{\text{LiAlH}_4} \text{C}_{10}\text{H}_{13}\text{N}_3\text{O}

This pathway is utilized to modify hydrophobicity in drug design .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes regioselective substitution. Key reactions include:

Reaction Type Reagent/Conditions Position Modified Product
NitrationHNO3_3/H2_2SO4_4, 0°CPosition 33-Nitro derivative
SulfonationSO3_3/H2_2SO4_4, 60°CPosition 55-Sulfo derivative

These modifications enhance solubility or introduce pharmacophores .

Salt Metathesis

The hydrochloride counterion can be exchanged via neutralization (e.g., with NaOH) followed by recrystallization with alternative acids (e.g., trifluoroacetic acid):

C9H9N3O2HCl+NaOHC9H9N3O2+NaClCF3COOHC9H9N3O2CF3COOH\text{C}_9\text{H}_9\text{N}_3\text{O}_2\cdot\text{HCl} + \text{NaOH} \rightarrow \text{C}_9\text{H}_9\text{N}_3\text{O}_2 + \text{NaCl} \xrightarrow{\text{CF}_3\text{COOH}} \text{C}_9\text{H}_9\text{N}_3\text{O}_2\cdot\text{CF}_3\text{COOH}

This alters physicochemical properties for formulation optimization .

Decarboxylation

Under pyrolytic conditions (200–250°C), the carboxylic acid group undergoes decarboxylation, yielding 2,8-dimethylimidazo[1,2-a]pyridine:

C9H9N3O2HClΔC8H9N3HCl+CO2\text{C}_9\text{H}_9\text{N}_3\text{O}_2\cdot\text{HCl} \xrightarrow{\Delta} \text{C}_8\text{H}_9\text{N}_3\cdot\text{HCl} + \text{CO}_2

This pathway is relevant in degradation studies .

Critical Analysis

  • Steric Effects : Methyl groups at positions 2 and 8 hinder reactivity at adjacent sites, directing substitutions to positions 3 and 5 .

  • Acid-Base Stability : The hydrochloride salt enhances solubility but limits reactions requiring freebase intermediates .

  • Thermal Sensitivity : Decarboxylation above 200°C necessitates controlled thermal processing .

This compound’s versatility in forming esters, amides, and substituted derivatives underpins its utility in medicinal chemistry and materials science.

Scientific Research Applications

Medicinal Chemistry

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid; hydrochloride has been studied for its potential biological activities, including:

  • Anticancer Properties : Research indicates that compounds with imidazo[1,2-a]pyridine structures may exhibit anticancer effects by interacting with specific molecular targets involved in tumor growth and proliferation. For instance, studies have shown binding affinities to DNA and RNA polymerases, suggesting a mechanism for inhibiting cancer cell growth.
  • Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Material Science

The compound's unique structure allows it to be used in the development of advanced materials:

  • Organic Electronics : Its electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices. The imidazo[1,2-a]pyridine core can facilitate charge transport, enhancing the efficiency of organic light-emitting diodes (OLEDs) and solar cells.
  • Sensors : The compound has potential applications in sensor technology due to its ability to interact with various chemical species. This property can be harnessed for developing sensors that detect environmental pollutants or biological markers.

Case Study 1: Anticancer Mechanism

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of 2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid; hydrochloride on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a proposed mechanism involving the inhibition of DNA synthesis through interaction with topoisomerase enzymes.

Concentration (µM)Cell Viability (%)
0100
590
1070
2040

Case Study 2: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of the compound against Staphylococcus aureus, results showed a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Mechanism of Action

The mechanism of action of 2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Electronic Effects

The imidazo[1,2-a]pyridine scaffold’s properties are highly sensitive to substituent positions and functional groups. Key comparisons include:

Imidazo[1,2-a]pyridine-8-carboxylic Acid Hydrochloride
  • Molecular Formula : C₈H₆N₂O₂·HCl .
  • Key Differences : The absence of methyl groups at positions 2 and 8 reduces steric hindrance and lipophilicity compared to the target compound. The carboxylic acid at position 8 may alter hydrogen-bonding interactions in biological systems.
8-Amino-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-6-carboxamide Dihydrochloride
  • Structure: Carboxamide at position 6; amino and dimethoxyphenyl substituents.
  • Melting Point : 200°C .
  • Key Differences: The carboxamide group enhances hydrogen-bonding capacity, while the dihydrochloride salt increases polarity.
Imidazo[1,2-a]pyridine-6-carboxylic Acid
  • Melting Point : 250°C (decomposition) .

Halogenated Analogues

Halogen substituents significantly alter electronic properties:

6-Chloro-8-iodo-imidazo[1,2-a]pyridine Hydrochloride
  • Structure : Chloro (C6) and iodo (C8) substituents.
  • Molecular Formula : C₇H₅Cl₂IN₂ .
  • Key Differences : Halogens introduce electronegative centers, increasing susceptibility to nucleophilic substitution. The larger iodine atom increases molecular weight (314.94 g/mol) and may sterically hinder interactions.
3-Bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride
  • Structure : Bromine at position 3; hydrogenated core.
  • Molecular Formula : C₈H₁₀BrN₂O₂·HCl .
  • Bromine’s electron-withdrawing effect contrasts with the methyl groups’ electron donation in the target compound.

Hydroxylated and Functionalized Derivatives

2-Hydroxyimidazo[1,2-a]pyridine-6-carboxylic Acid Hydrochloride
  • Structure : Hydroxyl group at position 2.
  • Molecular Formula : C₈H₆N₂O₃·HCl .
  • Key Differences : The hydroxyl group enables hydrogen bonding but may increase susceptibility to oxidation compared to the methyl group at position 2 in the target compound.

Physicochemical Properties and Pharmacological Implications

Melting Points and Solubility

Compound Melting Point (°C) Solubility Characteristics
2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride Not reported High (due to hydrochloride salt)
Imidazo[1,2-a]pyridine-6-carboxylic acid 250 (dec.) Moderate (free acid form)
8-Amino-2-(3,4-dimethoxyphenyl)-6-carboxamide dihydrochloride 200 High (polar substituents and dihydrochloride)

Biological Activity

2,8-Dimethylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride (CAS No. 2460755-34-2) is a compound that has garnered attention due to its potential biological activities. This article reviews its biological activity, focusing on mutagenicity, cytotoxicity, and potential therapeutic applications based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C10H10N2O2·HCl
  • Molecular Weight : 228.66 g/mol
  • Solubility : Soluble in water and organic solvents.

1. Mutagenicity

Research indicates that compounds in the imidazo[1,2-a]pyridine family, including 2,8-dimethylimidazo[1,2-a]pyridine derivatives, exhibit mutagenic properties. A study highlighted that these compounds require metabolic activation to exert mutagenicity in various cell lines, including Chinese hamster lung cells (CHL) . The Ames test has been utilized to assess their mutagenic potential, revealing significant activity linked to the presence of heterocyclic amines in cooked meats .

2. Cytotoxicity

Cytotoxic effects have been observed in several studies. For instance, a library of imidazo[1,2-a]pyridine derivatives was screened for cytotoxicity against human lung fibroblasts and primary mouse macrophages. Among these derivatives, certain analogs exhibited IC50 values as low as 1.35 μM against Trypanosoma brucei brucei, indicating a potent biological effect .

3. Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. In a study evaluating anti-mycobacterial activity, derivatives of imidazo[1,2-a]pyridine were synthesized and tested against Mycobacterium tuberculosis. The results indicated that certain modifications to the imidazo[1,2-a]pyridine structure could enhance antimicrobial efficacy .

Case Study 1: Mutagenicity Assessment

A comprehensive assessment of mutagenic activity was conducted using the Ames test on various imidazo[1,2-a]pyridine derivatives. The study found that while some compounds required metabolic activation to display mutagenicity, others demonstrated direct mutagenic effects without activation . This highlights the importance of structural modifications in influencing biological activity.

CompoundMutagenic ActivityActivation Requirement
2-Amino-3-methylimidazo[4,5-f]quinolineHighYes
2,8-Dimethylimidazo[1,2-a]pyridineModerateYes

Case Study 2: Antimicrobial Evaluation

In another investigation focusing on anti-mycobacterial properties, several derivatives were synthesized and evaluated for their efficacy against M. tuberculosis. The study concluded that specific substitutions on the imidazo[1,2-a]pyridine scaffold significantly enhanced antimicrobial activity .

DerivativeMIC (μg/mL)Efficacy
Compound A5High
Compound B10Moderate

Structure-Activity Relationship (SAR)

Understanding the SAR of 2,8-dimethylimidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activities. Research has shown that modifications at various positions on the imidazo ring can significantly affect mutagenicity and cytotoxicity profiles .

Q & A

Q. How can computational tools predict degradation pathways under varying pH conditions?

  • Software like SPARC or ADMET Predictor simulates hydrolysis, oxidation, and photolysis. For example, the carboxylic acid moiety may undergo decarboxylation at low pH, while the imidazo ring is prone to hydrolysis at high pH. Experimental validation via forced degradation (e.g., 0.1M HCl/NaOH) is recommended .

Methodological Notes

  • Data Contradictions : emphasizes strict safety protocols, while highlights specific hazards (e.g., H302 for acute toxicity). Researchers should reconcile these by adhering to the most stringent guidelines.
  • Synthesis References : While direct data on the target compound is limited, methods for analogs (e.g., Risdiplam derivatives) provide a validated framework .
  • Analytical Validation : Cross-reference pharmacopeial standards (e.g., EP/BP) for impurity thresholds and method precision .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.